NNMT Enzyme Inhibition: Target Compound vs. Class-Leading Inhibitors
The target compound inhibits recombinant human NNMT with a Ki of 650 nM in a fluorescence polarization (FP)-based competition assay [1]. A second independent measurement reports a Ki of 870 nM [1]. This places its binding affinity in the mid-nanomolar range. For context, the most potent bisubstrate NNMT inhibitors reported in the literature, such as those in the 2023 J. Med. Chem. study, achieve Ki values as low as 1.2-1.6 nM, representing a >400-fold difference [2]. However, these ultra-potent compounds often incorporate a large adenosine mimetic and a naphthalene group, resulting in high molecular weight and complexity. The target compound's simpler pyrido[1,2-a]pyrimidine core offers a synthetically tractable scaffold with moderate, quantifiable affinity.
| Evidence Dimension | Binding Affinity (Inhibition Constant, Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM and 870 nM |
| Comparator Or Baseline | Class-leading bisubstrate inhibitor II399 (Ki = 1.2 nM) |
| Quantified Difference | ~540-fold to 725-fold less potent than the class leader |
| Conditions | Full-length recombinant human NNMT; FP-based competition assay (Entry 50020209 and Entry 12597 from BindingDB) |
Why This Matters
The moderate, well-defined Ki of 946235-15-0 makes it suitable for studies where complete NNMT ablation is undesirable, such as investigating the enzyme's non-catalytic functions or creating partial knockdown models.
- [1] BindingDB. BDBM50627707. Affinity Data (Ki=650nM, Ki=870nM). Accessed 2026. View Source
- [2] Iyamu, I. D., Zhao, T., & Huang, R. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. J Med Chem. View Source
